molecular formula C17H12ClN5O3S B2612369 methyl 5-({[3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}methyl)furan-2-carboxylate CAS No. 941911-81-5

methyl 5-({[3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}methyl)furan-2-carboxylate

Cat. No.: B2612369
CAS No.: 941911-81-5
M. Wt: 401.83
InChI Key: VUNCWIKTVCHGFZ-UHFFFAOYSA-N
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Description

Methyl 5-({[3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}methyl)furan-2-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a chlorophenyl group, and a furan-2-carboxylate moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-({[3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}methyl)furan-2-carboxylate typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step often starts with the cyclization of appropriate precursors to form the triazolopyrimidine ring. Common reagents include hydrazines and nitriles, with reaction conditions involving acidic or basic catalysts.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is usually introduced via a substitution reaction, where a suitable chlorophenyl halide reacts with the triazolopyrimidine intermediate.

    Attachment of the Sulfanyl Group: The sulfanyl group is incorporated through a thiolation reaction, often using thiols or disulfides under mild conditions.

    Formation of the Furan-2-carboxylate Moiety: The final step involves esterification to form the furan-2-carboxylate ester, typically using furan-2-carboxylic acid and methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyrimidine ring or the chlorophenyl group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorophenyl moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, methyl 5-({[3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}methyl)furan-2-carboxylate has shown potential as an inhibitor of certain enzymes and receptors. This makes it a candidate for further investigation in the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is being explored for its potential anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the production of pharmaceuticals and agrochemicals are also being investigated.

Mechanism of Action

The mechanism of action of methyl 5-({[3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}methyl)furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. The chlorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfanyl group may participate in covalent bonding with target proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-({[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}methyl)furan-2-carboxylate: Similar structure but with a different position of the chlorine atom on the phenyl ring.

    Methyl 5-({[3-(3-bromophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}methyl)furan-2-carboxylate: Similar structure with a bromine atom instead of chlorine.

    Methyl 5-({[3-(3-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}methyl)furan-2-carboxylate: Similar structure with a methyl group instead of chlorine.

Uniqueness

The uniqueness of methyl 5-({[3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}methyl)furan-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 5-[[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O3S/c1-25-17(24)13-6-5-12(26-13)8-27-16-14-15(19-9-20-16)23(22-21-14)11-4-2-3-10(18)7-11/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNCWIKTVCHGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NC=NC3=C2N=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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